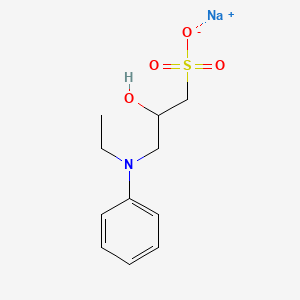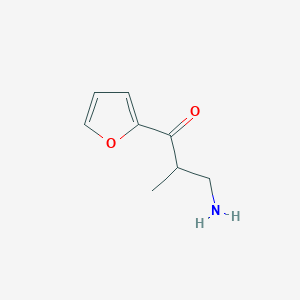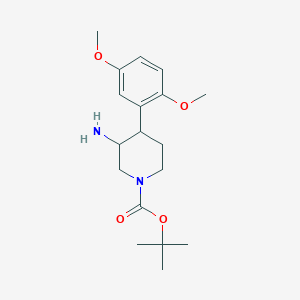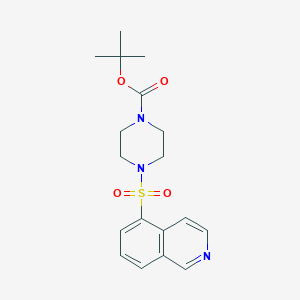
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt: is a water-soluble aniline derivative widely used in diagnostic and biochemical tests. It is known for its high solubility and stability, making it an essential reagent in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt involves the reaction of N-ethyl aniline with 3-chloro-2-hydroxypropyl sulfonic acid sodium salt. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified and crystallized to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aniline derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt is used as a reagent in various analytical techniques, including spectrophotometry and chromatography. It is also employed in the synthesis of other complex organic compounds .
Biology: In biological research, this compound is used in enzyme assays and as a substrate in biochemical tests. Its high solubility and stability make it suitable for use in aqueous solutions .
Medicine: In medicine, this compound is used in diagnostic tests to detect various biomarkers. It is also used in the development of pharmaceuticals and therapeutic agents .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. It is also employed in the manufacturing of diagnostic kits and reagents .
Mécanisme D'action
The mechanism of action of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt involves its interaction with specific molecular targets and pathways. In enzyme assays, it acts as a substrate that undergoes enzymatic reactions to produce measurable products.
Comparaison Avec Des Composés Similaires
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine, sodium salt
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-anisidine, sodium salt
- 3,5-Dimethyl-N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt
- 3,5-Dimethoxy-N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt
Uniqueness: N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt stands out due to its high solubility and stability in aqueous solutions. These properties make it particularly suitable for use in diagnostic and biochemical tests, where other similar compounds may not perform as effectively .
Propriétés
Formule moléculaire |
C11H16NNaO4S |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
sodium;3-(N-ethylanilino)-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C11H17NO4S.Na/c1-2-12(10-6-4-3-5-7-10)8-11(13)9-17(14,15)16;/h3-7,11,13H,2,8-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
Clé InChI |
YHGXBTQORMEDAM-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC=C1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)


![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)


![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
![Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate](/img/structure/B13153892.png)

![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)
